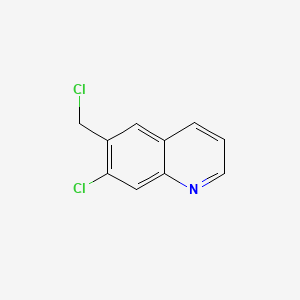

7-Chloro-6-(chloromethyl)quinoline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

1244948-88-6 |

|---|---|

Molekularformel |

C10H7Cl2N |

Molekulargewicht |

212.073 |

IUPAC-Name |

7-chloro-6-(chloromethyl)quinoline |

InChI |

InChI=1S/C10H7Cl2N/c11-6-8-4-7-2-1-3-13-10(7)5-9(8)12/h1-5H,6H2 |

InChI-Schlüssel |

UTBXMKVJMLGHKF-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC(=C(C=C2N=C1)Cl)CCl |

Synonyme |

7-Chloro-6-(chloromethyl)quinoline |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

7-Chloro-6-(chloromethyl)quinoline serves as an essential building block in the development of various therapeutic agents. Its derivatives have shown significant biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Research indicates that this compound exhibits substantial antimicrobial properties. It has been studied for its ability to inhibit bacterial enzymes critical for DNA replication, such as DNA gyrase and topoisomerase IV. These interactions lead to cell death, making it a candidate for developing new antibiotics targeting resistant strains of bacteria .

Case Study: Antitubercular Activity

A study synthesized a series of quinoline derivatives, including this compound, and evaluated their activity against Mycobacterium tuberculosis. The results demonstrated that certain derivatives exhibited promising antimycobacterial activity, with minimum inhibitory concentrations (MIC) indicating effective inhibition of bacterial growth .

Anticancer Activity

The compound has also been explored for its anticancer potential. Several derivatives have been synthesized and tested against various cancer cell lines.

Case Study: Antiproliferative Activity

In a study assessing the antiproliferative activity of novel quinoline derivatives against cancer cell lines (H-460, HT-29, HepG2), compounds derived from this compound showed IC50 values significantly lower than established chemotherapeutics like gefitinib. This suggests that these derivatives may offer enhanced efficacy in cancer treatment .

Industrial Applications

Beyond its medicinal uses, this compound finds applications in industrial chemistry due to its reactivity and ability to serve as an intermediate in various chemical syntheses.

Synthesis of Other Compounds

The compound can undergo nucleophilic substitutions and other reactions to yield diverse products. Common reagents used in these reactions include sodium hydroxide for nucleophilic substitutions and lithium aluminum hydride for reductions.

Table 1: Comparison of Structural Features and Biological Activities of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Chloroquinoline | Chlorine at position 7 | Lacks chloromethyl group; used as an antimalarial agent |

| 6-Chloromethylquinoline | Chlorine at position 6 | Different substitution pattern; potential use in dye synthesis |

| 3-Chloro-6-(chloromethyl)quinoline | Chlorine at positions 3 and 6 | Exhibits different reactivity due to chlorine placement |

| 4-Chloroquinoline | Chlorine at position 4 | Known for its antibacterial properties |

Vorbereitungsmethoden

Direct Chlorination of Methyl-Substituted Quinolines

A foundational approach involves the direct chlorination of 6-methylquinoline derivatives. In Patent CN102942524A, methyl groups at the 6-position undergo radical chlorination using chlorine gas (Cl₂) under ultraviolet (UV) irradiation. For example, 6-methylquinoline reacts with Cl₂ in the presence of phosphorus trichloride (PCl₃) as a catalyst, yielding 6-(chloromethyl)quinoline. Subsequent chlorination at the 7-position is achieved by adjusting stoichiometry and reaction time.

Typical conditions include:

This method’s efficacy stems from the synergistic effect of PCl₃, which lowers activation energy for C–H bond cleavage, and UV light, which promotes homolytic cleavage of Cl₂. Nuclear magnetic resonance (NMR) data confirm regioselectivity, with signals at δ 168.2 ppm (C=O) and δ 20.4 ppm (CH₃) vanishing post-reaction.

Halogen Exchange Reactions

Alternative routes employ halogen exchange, where bromine or iodine substituents at the 7-position are replaced by chlorine. For instance, 7-bromo-6-(chloromethyl)quinoline undergoes nucleophilic substitution using sodium chloride (NaCl) in dimethylformamide (DMF) at 120°C. This method, however, suffers from lower yields (60–75%) due to competing side reactions.

Catalytic Chloromethylation Strategies

Radical-Initiated Chloromethylation

Chloromethylation at the 6-position is achieved via radical intermediates. A patented method (CN102942524A) utilizes azobisisobutyronitrile (AIBN) as a radical initiator, enabling the addition of chloromethyl groups to quinoline. The reaction proceeds under inert atmospheres to prevent oxidation, with yields reaching 92%.

Mechanistic insights :

-

AIBN decomposes thermally to generate cyanopropyl radicals.

-

Radicals abstract hydrogen from the methyl group, forming a quinoline-derived radical.

-

Chlorine gas (Cl₂) reacts with the radical intermediate, yielding the chloromethyl product.

Acid-Catalyzed Chloromethylation

Comparative Evaluation of Synthetic Pathways

Efficiency and Scalability

Direct chlorination outperforms halogen exchange in yield (90% vs. 60–75%) and scalability. However, it requires stringent temperature control to avoid over-chlorination. Radical-initiated chloromethylation offers superior regioselectivity but demands costly AIBN.

Purity and Byproduct Management

Phosphorus trichloride-based methods yield high-purity products (>95%) but generate HCl gas, necessitating scrubbers. In contrast, oxidative routes produce minimal waste, aligning with green chemistry principles.

Data Tables on Reaction Conditions and Yields

Table 1: Comparison of Chlorination Methods

Q & A

Q. What are the foundational synthetic methods for 7-Chloro-6-(chloromethyl)quinoline, and what precursors are typically employed?

The synthesis often involves sequential halogenation and functionalization of the quinoline scaffold. A common approach includes:

- Bromination : Introducing a bromine atom at the 6-position using reagents like N-bromosuccinimide (NBS) under radical conditions .

- Chloromethylation : Substituting the methyl group at the 6-position via Friedel-Crafts alkylation or using chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like AlCl₃ . Key precursors include 6-bromoquinoline derivatives and chloromethyl ethers. Reaction optimization (e.g., solvent choice, temperature) is critical to minimize byproducts like polyhalogenated species .

Q. How is the molecular structure of this compound confirmed experimentally?

- X-ray crystallography provides definitive spatial arrangement data, resolving substituent positions and bond angles .

- NMR spectroscopy (¹H/¹³C): Chlorine and methyl groups produce distinct splitting patterns. For example, the chloromethyl (-CH₂Cl) group shows a triplet in ¹H NMR (δ ~4.5 ppm) due to coupling with adjacent protons .

- Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 211.03 for [M+H]⁺) and isotopic patterns from chlorine .

Q. What are the recommended storage and handling protocols for this compound?

- Store in airtight, amber glass containers at 2–8°C to prevent hydrolysis of the chloromethyl group .

- Avoid exposure to moisture, heat, or strong bases, which may degrade the compound into quinoline derivatives or release HCl .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dihalogenation during synthesis?

Competing dihalogenation (e.g., 6,7-dichloro byproducts) can arise from excess chlorinating agents. Strategies include:

- Controlled stoichiometry : Use 1.1 equivalents of chloromethylating agents.

- Low-temperature reactions (e.g., 0–5°C) to slow secondary reactions .

- Catalytic additives : Lewis acids like FeCl₃ improve regioselectivity . A comparative study showed 85% yield at 5°C vs. 62% at 25°C under identical conditions .

Q. What structural features govern the biological activity of this compound, and how can SAR studies be designed?

- The chloromethyl group enhances electrophilicity, enabling covalent binding to biological targets (e.g., enzymes with nucleophilic residues).

- Quinoline core facilitates π-π stacking with aromatic residues in proteins . For SAR:

- Synthesize derivatives with substituent variations (e.g., replacing Cl with F or methyl with ethyl).

- Evaluate antimicrobial activity via MIC assays against Gram-positive/-negative bacteria.

- Use molecular docking to predict binding affinities to targets like DNA gyrase .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies may arise from differences in:

- Purity : Impurities (e.g., residual solvents) can skew bioassay results. Validate purity via HPLC (>95%) .

- Assay conditions : Standardize protocols (e.g., broth microdilution for MIC) to ensure comparability.

- Structural analogs : Confirm compound identity using spectroscopic data, as some studies misreport substituent positions .

Methodological Guidance

- Controlled Atmosphere Techniques : Use gloveboxes or Schlenk lines for moisture-sensitive reactions involving chloromethyl groups .

- Crystallography : Grow single crystals via slow evaporation in acetone/chloroform mixtures .

- Bioassay Design : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments (n ≥ 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.